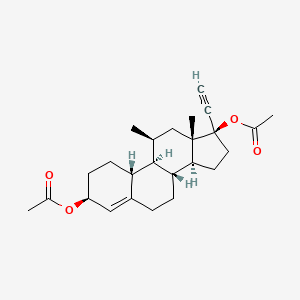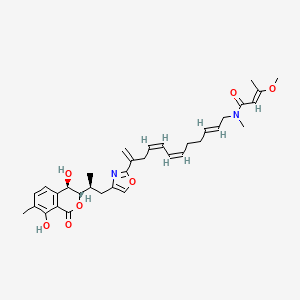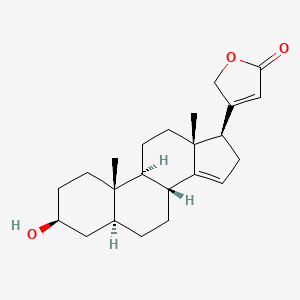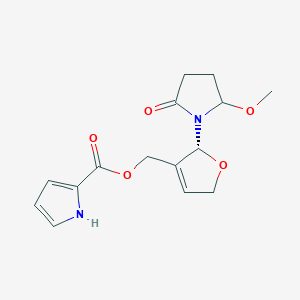
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. It derives from a propionyl-CoA.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Lignin Synthesis and Analysis : The compound 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA is closely related to lignin model compounds. Studies have been conducted on synthesizing and analyzing various lignin-related compounds to understand lignin formation and decomposition, which is crucial in areas like biofuel production and environmental science (Pepper, Sundaram, & Dyson, 1971).
Metabolism Studies : This compound's related structures have been used in studies to understand the metabolic pathways and excretion processes in organisms, particularly focusing on how these compounds are metabolized and their transformation into various metabolites (Jodynis-Liebert, 1993).
Crystal Structure Analysis : Research has been done on the synthesis and crystal structure analysis of related compounds. These studies are essential for understanding the molecular structure and properties, which can be pivotal in materials science and pharmaceuticals (Thippeswamy et al., 2011).
Biological and Environmental Implications
Phenolic Constituents in Plants : Compounds similar to 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA have been isolated from various plants like Chenopodium album and Pinus sylvestris. These studies contribute to understanding plant biochemistry and potential uses in herbal medicine and natural product research (Cutillo et al., 2006).
Environmental Chemistry : Research on the interaction of similar compounds with atmospheric pollutants (e.g., NO3 radicals) is crucial for understanding environmental chemistry, particularly how organic compounds from plants interact with atmospheric components (Liu, Wen, & Wu, 2017).
Antioxidant Properties : Studies on the antioxidant properties of phenylpropanoids, which are structurally related to 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA, have implications for understanding the role of these compounds in oxidative stress and potential therapeutic applications (Kikuzaki et al., 1999).
Eigenschaften
Produktname |
3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoyl-CoA |
|---|---|
Molekularformel |
C31H46N7O20P3S |
Molekulargewicht |
961.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanethioate |
InChI |
InChI=1S/C31H46N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-17(39)16-4-5-19(53-3)18(40)10-16)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,17,20,24-26,30,39-40,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t17?,20-,24-,25-,26+,30-/m1/s1 |
InChI-Schlüssel |
QSLKARMQBYYEDQ-SOHGBHMBSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)OC)O)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)OC)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)




